1-(2-Methoxyethenyl)-4-pentylbenzene
Description
1-(2-Methoxyethenyl)-4-pentylbenzene (CAS: 51555-08-9) is an aromatic compound featuring a benzene ring substituted with a pentyl group at the para position and a 2-methoxyethenyl group at the ortho position. The methoxyethenyl moiety introduces electronic effects (e.g., resonance donation), while the pentyl chain enhances hydrophobicity, making the compound suitable for applications in materials science, such as liquid crystals or conductive polymers. Its molecular formula is C₁₄H₂₀O, with a molecular weight of 204.31 g/mol.
Properties
CAS No. |
63617-58-3 |
|---|---|
Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
1-(2-methoxyethenyl)-4-pentylbenzene |
InChI |
InChI=1S/C14H20O/c1-3-4-5-6-13-7-9-14(10-8-13)11-12-15-2/h7-12H,3-6H2,1-2H3 |
InChI Key |
OFFLQQMKBYBGRV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C=COC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyethenyl)-4-pentylbenzene typically involves the reaction of 4-pentylbenzaldehyde with methoxyethene under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, in a solvent like tetrahydrofuran (THF). The mixture is stirred at low temperatures to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and chromatography are employed to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyethenyl)-4-pentylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the methoxyethenyl group to a methoxyethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens or nitro groups using reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Methoxyethyl derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
1-(2-Methoxyethenyl)-4-pentylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-(2-Methoxyethenyl)-4-pentylbenzene exerts its effects involves interactions with specific molecular targets. The methoxyethenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The benzene ring provides a stable framework, while the pentyl chain contributes to the compound’s hydrophobic properties .
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
The following table compares 1-(2-Methoxyethenyl)-4-pentylbenzene with structurally similar compounds, highlighting differences in substituents and properties:
Key Observations :
- Substituent Effects: The pentyl group in the target compound increases hydrophobicity compared to methoxy or phenyl substituents in analogues. This property may enhance compatibility with non-polar matrices in materials science .
- Electronic Properties : The methoxyethenyl group contributes to resonance stabilization, similar to the methoxy groups in MEH-PPV, which facilitates electron delocalization in conjugated systems .
Physicochemical and Toxicological Properties
- Solubility : The pentyl chain likely improves solubility in organic solvents (e.g., dichloromethane, toluene) compared to polar analogues like 1,2-dimethoxy-4-(2-methoxyethenyl)benzene .
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